molecular formula C7H10N2O B1275159 1-Propyl-1H-pyrazole-4-carbaldehyde CAS No. 473249-36-4

1-Propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1275159
CAS No.: 473249-36-4
M. Wt: 138.17 g/mol
InChI Key: VGOOENCTKLBWEI-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of the enzyme, affecting neurotransmitter levels in the brain. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses . This compound can also modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme’s activity . This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-Propyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Propyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Uniqueness: 1-Propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The propyl group provides a balance between hydrophobicity and steric bulk, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in medicinal chemistry, materials science, and chemical biology. Its unique structure and reactivity make it a useful building block for the synthesis of various biologically active and functional materials.

Properties

IUPAC Name

1-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOOENCTKLBWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405678
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473249-36-4
Record name 1-Propyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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